3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid
Overview
Description
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, and a 4-methylbenzyl ether group attached to a benzoic acid core
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or carbon-based compounds in its mechanism of action.
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling , it can be inferred that the compound may play a role in pathways involving carbon–carbon bond formation.
Result of Action
Given its potential role in suzuki–miyaura coupling , it can be inferred that the compound may facilitate the formation of carbon–carbon bonds, which could have various effects depending on the specific context within a cellular environment.
Action Environment
It’s known that the success of suzuki–miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions , suggesting that the compound may also exhibit similar environmental preferences.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to interfere with the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can impact the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but prolonged exposure to light and heat can lead to degradation . Long-term effects on cellular function have also been observed, with changes in cell viability and metabolic activity noted over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the glycolytic pathway, leading to altered glucose metabolism . Additionally, it can affect the levels of metabolites, thereby influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-ethoxy-4-hydroxybenzoic acid, followed by etherification with 4-methylbenzyl chloride under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while esterification with methanol can produce the corresponding methyl ester .
Scientific Research Applications
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-ethoxy-5-methoxybenzonitrile
- 3-Bromo-4-ethoxy-5-methoxy-benzoic acid methyl ester
- 3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide
Uniqueness
3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid is unique due to the presence of the 4-methylbenzyl ether group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYWYZXTCMWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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